molecular formula C17H15NO4 B027679 (2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid CAS No. 104261-79-2

(2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid

Cat. No.: B027679
CAS No.: 104261-79-2
M. Wt: 297.3 g/mol
InChI Key: BSOYWTITVKXHLM-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid: is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom of the indole ring and a carboxylic acid group at the second position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indole ring system.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced through a reaction with benzyl chloroformate in the presence of a base such as triethylamine.

    Formation of the Carboxylic Acid Group: The carboxylic acid group is introduced through a series of oxidation reactions, often involving reagents like potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as halogens, nitrating agents.

Major Products Formed:

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohols, aldehydes.

    Substitution: Halogenated indoles, nitroindoles.

Scientific Research Applications

Structural Characteristics

  • Molecular Formula: C17H15NO4C_{17}H_{15}NO_{4}
  • Molecular Weight: 297.31 g/mol
  • Chirality: Contains one chiral center
  • Chemical Structure: The compound features a benzyloxycarbonyl group, contributing to its reactivity and interaction with biological targets.

Chemical Descriptors

  • SMILES: OC(=O)[C@@H]1Cc2ccccc2N1C(=O)OCc3ccccc3
  • InChIKey: BSOYWTITVKXHLM-HNNXBMFYSA-N

Medicinal Chemistry

The compound is primarily investigated for its role in developing novel pharmaceuticals. Its structural similarity to various biologically active molecules allows it to serve as a scaffold for synthesizing new drugs targeting specific diseases.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the indole structure can enhance the selectivity and potency of anticancer agents.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit certain enzymes, particularly those involved in metabolic pathways related to cancer and inflammation. By acting as an enzyme inhibitor, it can potentially modulate biological processes, leading to therapeutic benefits.

Case Study: Inhibition of Kinases

A detailed study demonstrated that derivatives based on this compound could inhibit specific kinases implicated in cancer progression, suggesting a pathway for developing targeted cancer therapies.

Neuroscience Research

The indole structure is known for its neuroactive properties. This compound has been explored for its potential effects on neurotransmitter systems, particularly serotonin receptors.

Case Study: Serotonin Receptor Modulation

Investigations into the modulation of serotonin receptors have shown promising results, indicating potential applications in treating mood disorders and other neurological conditions.

Comparison with Similar Compounds

    (2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid group.

    (2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.

Uniqueness:

    Structural Features: The presence of both a benzyloxycarbonyl group and a carboxylic acid group in the same molecule is unique and contributes to its distinct chemical properties.

    Reactivity: The compound’s ability to undergo a variety of chemical reactions makes it versatile for different applications.

Biological Activity

(2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid, also known as 3N3, is a compound with significant potential in medicinal chemistry, particularly due to its biological activity. This article delves into its biological properties, mechanisms of action, and potential applications based on various research findings and case studies.

  • Molecular Formula : C₁₇H₁₅NO₄
  • Molecular Weight : 297.305 g/mol
  • SMILES Notation : c1ccc(cc1)COC(=O)N2c3ccccc3C[C@H]2C(=O)O
  • InChIKey : BSOYWTITVKXHLM-HNNXBMFYSA-N

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Research indicates that it may act as a histone deacetylase (HDAC) inhibitor, which plays a crucial role in gene expression regulation and has implications in cancer therapy.

Key Mechanisms:

  • HDAC Inhibition : The compound has shown potential as an HDAC inhibitor, which can lead to the reactivation of silenced genes involved in tumor suppression.
  • Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, contributing to cellular protection against oxidative stress.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
HDAC InhibitionPotent inhibition of HDAC isoforms with IC50 values ranging from 14 to 67 nM
Antioxidant EffectsPotential to scavenge free radicals and reduce oxidative stress
CytotoxicityInduced apoptosis in cancer cell lines

Study on HDAC Inhibition

A comprehensive study evaluated the effects of this compound on various HDAC isoforms. The results indicated that the compound selectively inhibited class I HDACs (HDAC1–3) with significantly lower activity against class IIa enzymes. This selectivity is crucial for developing targeted cancer therapies that minimize side effects associated with broader HDAC inhibition.

Antioxidant Properties

In vitro assays demonstrated that the compound exhibited significant antioxidant activity. It was able to reduce reactive oxygen species (ROS) levels in human cell lines, suggesting its potential use in therapeutic strategies aimed at combating oxidative stress-related diseases.

Cytotoxicity in Cancer Models

Further research involving various cancer cell lines showed that treatment with this compound resulted in dose-dependent cytotoxic effects. The mechanism was linked to the induction of apoptosis through the intrinsic pathway, characterized by mitochondrial membrane potential disruption and caspase activation.

Properties

IUPAC Name

(2S)-1-phenylmethoxycarbonyl-2,3-dihydroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c19-16(20)15-10-13-8-4-5-9-14(13)18(15)17(21)22-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,19,20)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOYWTITVKXHLM-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.